molecular formula C11H13ClF3NO B11759023 [(3-Chlorophenyl)methyl][3-(trifluoromethoxy)propyl]amine

[(3-Chlorophenyl)methyl][3-(trifluoromethoxy)propyl]amine

Cat. No.: B11759023
M. Wt: 267.67 g/mol
InChI Key: KQLSLIKJUBTQQF-UHFFFAOYSA-N
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Description

[(3-Chlorophenyl)methyl][3-(trifluoromethoxy)propyl]amine is an organic compound that features both a chlorophenyl group and a trifluoromethoxypropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3-Chlorophenyl)methyl][3-(trifluoromethoxy)propyl]amine typically involves the reaction of 3-chlorobenzyl chloride with 3-(trifluoromethoxy)propylamine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

[(3-Chlorophenyl)methyl][3-(trifluoromethoxy)propyl]amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amine oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The chlorophenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic aromatic substitution reactions typically require catalysts such as aluminum chloride or iron(III) chloride.

Major Products Formed

    Oxidation: Amine oxides.

    Reduction: Amine derivatives.

    Substitution: Various substituted chlorophenyl derivatives.

Scientific Research Applications

[(3-Chlorophenyl)methyl][3-(trifluoromethoxy)propyl]amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [(3-Chlorophenyl)methyl][3-(trifluoromethoxy)propyl]amine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    [(3-Chlorophenyl)methyl][3-(trifluoromethyl)propyl]amine: Similar structure but with a trifluoromethyl group instead of a trifluoromethoxy group.

    [(3-Chlorophenyl)methyl][3-(difluoromethoxy)propyl]amine: Contains a difluoromethoxy group instead of a trifluoromethoxy group.

Uniqueness

[(3-Chlorophenyl)methyl][3-(trifluoromethoxy)propyl]amine is unique due to the presence of both a chlorophenyl group and a trifluoromethoxypropyl group, which confer distinct chemical and physical properties. These properties make it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C11H13ClF3NO

Molecular Weight

267.67 g/mol

IUPAC Name

N-[(3-chlorophenyl)methyl]-3-(trifluoromethoxy)propan-1-amine

InChI

InChI=1S/C11H13ClF3NO/c12-10-4-1-3-9(7-10)8-16-5-2-6-17-11(13,14)15/h1,3-4,7,16H,2,5-6,8H2

InChI Key

KQLSLIKJUBTQQF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)CNCCCOC(F)(F)F

Origin of Product

United States

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